molecular formula C7H7ClN4S B13073484 1-[(5-Chlorothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine

1-[(5-Chlorothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine

Cat. No.: B13073484
M. Wt: 214.68 g/mol
InChI Key: RKQGHIJAAMCDAA-UHFFFAOYSA-N
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Description

1-[(5-Chlorothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that features a triazole ring substituted with a chlorothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Chlorothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Chlorothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorothiophene moiety, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium azide in dimethylformamide (DMF) or potassium carbonate in acetonitrile.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiophenes with reduced functional groups.

    Substitution: Formation of azide derivatives or other substituted thiophenes.

Scientific Research Applications

1-[(5-Chlorothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(5-Chlorothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: 1-[(5-Chlorothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine is unique due to the presence of both the chlorothiophene and triazole moieties, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C7H7ClN4S

Molecular Weight

214.68 g/mol

IUPAC Name

1-[(5-chlorothiophen-2-yl)methyl]triazol-4-amine

InChI

InChI=1S/C7H7ClN4S/c8-6-2-1-5(13-6)3-12-4-7(9)10-11-12/h1-2,4H,3,9H2

InChI Key

RKQGHIJAAMCDAA-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Cl)CN2C=C(N=N2)N

Origin of Product

United States

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